

Application Notes and Protocols: Glucose Oxidase Assay Using the o-Dianisidine Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glucose oxidase*

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Introduction

Glucose oxidase is an enzyme that catalyzes the oxidation of β -D-glucose to D-glucono- δ -lactone and hydrogen peroxide, with molecular oxygen as the electron acceptor. This specific enzymatic activity allows for the quantification of glucose in various biological samples and is a fundamental tool in diagnostics and biotechnological research. The o-dianisidine method is a classic and robust colorimetric assay for determining **glucose oxidase** activity. It relies on a coupled enzyme system where horseradish peroxidase (HRP) utilizes the hydrogen peroxide generated by **glucose oxidase** to oxidize a chromogenic substrate, o-dianisidine. The resulting oxidized product can be measured spectrophotometrically, and its rate of formation is directly proportional to the **glucose oxidase** activity.

Principle of the Method

The assay is based on a two-step enzymatic cascade reaction.^{[1][2][3]}

- Glucose Oxidation: **Glucose oxidase** (GOx) catalyzes the oxidation of β -D-glucose to D-glucono- δ -lactone and hydrogen peroxide (H_2O_2).^[4]
- Chromogenic Reaction: In the presence of horseradish peroxidase (HRP), the H_2O_2 produced in the first reaction oxidizes the colorless substrate, o-dianisidine, to a colored product.^{[1][2][4]} The intensity of the color, which is proportional to the amount of H_2O_2

produced and thus to the **glucose oxidase** activity, is measured by a spectrophotometer. The oxidized o-dianisidine product is brown, and upon acidification to stop the reaction, it turns into a stable pink-colored product.[1][2]

The reaction sequence is as follows: β -D-Glucose + O₂ + H₂O $\xrightarrow{\text{(Glucose Oxidase)}}$ D-Gluconic Acid + H₂O₂[3][4] H₂O₂ + o-Dianisidine (reduced, colorless) $\xrightarrow{\text{(Horseradish Peroxidase)}}$ Oxidized o-Dianisidine (colored) + 2H₂O[1][3]

Data Presentation

Table 1: Reagent and Parameter Summary for **Glucose Oxidase** Assay

Parameter	Worthington Protocol	Sigma-Aldrich Protocol	General Protocol
Buffer	0.1 M Potassium Phosphate, pH 6.0	50 mM Sodium Acetate, pH 5.1	0.1 M Phosphate Buffer, pH 6.5
Glucose Solution	18% (w/v)	10% (w/v)	1 mg/mL (Working Standard)
o-Dianisidine	1% solution diluted in buffer	0.21 mM solution	25 mg in 1 mL methanol + 49 mL buffer
Peroxidase (HRP)	200 µg/mL	60 purpurogallin units/mL	5 mg in 50 mL reagent mix
Temperature	25°C	35°C	35°C
Wavelength	460 nm	500 nm	540 nm (after stopping)
Incubation Time	4-5 minutes (kinetic)	6 minutes (kinetic)	40 minutes (endpoint)
Stop Solution	Not used (kinetic assay)	Not used (kinetic assay)	6 N HCl

Experimental Protocols

Important Safety Note: o-Dianisidine is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.[5]

Protocol 1: Kinetic Assay (Adapted from Worthington Biochemical)

This protocol measures the rate of reaction and is suitable for determining enzyme kinetics.

Materials and Reagents:

- 0.1 M Potassium Phosphate Buffer, pH 6.0[5]
- 1% (w/v) o-Dianisidine Solution (in water or methanol)[5]
- Peroxidase (HRP), 200 µg/mL in reagent grade water[5]
- 18% (w/v) β-D-Glucose Solution (allow to stand overnight for mutarotation to equilibrate)[5]
- **Glucose Oxidase** enzyme solution (dissolved in reagent grade water and diluted to an appropriate concentration)
- Spectrophotometer with temperature control at 25°C
- Cuvettes

Procedure:

- Prepare the Dianisidine-Buffer Mixture: Shortly before use (within 30 minutes), dilute 0.1 mL of 1% o-dianisidine into 12 mL of 0.1 M potassium phosphate buffer, pH 6.0. Saturate this mixture with oxygen by bubbling the gas through for 10 minutes.[5]
- Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 460 nm and equilibrate the cell holder to 25°C.[5]
- Reaction Mixture Preparation: In a cuvette, combine the following:
 - 2.5 mL of the oxygenated Dianisidine-Buffer Mixture[5]

- 0.3 mL of 18% Glucose Solution[5]
- 0.1 mL of Peroxidase Solution[5]
- Blank Measurement: Incubate the mixture in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to measure any blank rate of reaction.[5]
- Initiate the Reaction: Add 0.1 mL of the appropriately diluted **glucose oxidase** enzyme solution to the cuvette and mix immediately.[5]
- Data Acquisition: Record the increase in absorbance at 460 nm for 4-5 minutes.[5]
- Calculation: Determine the rate of change in absorbance per minute ($\Delta A_{460}/\text{min}$) from the initial linear portion of the curve. Enzyme activity can then be calculated based on the extinction coefficient of oxidized o-dianisidine.

Protocol 2: Endpoint Assay

This protocol is suitable for determining the total glucose concentration in a sample.

Materials and Reagents:

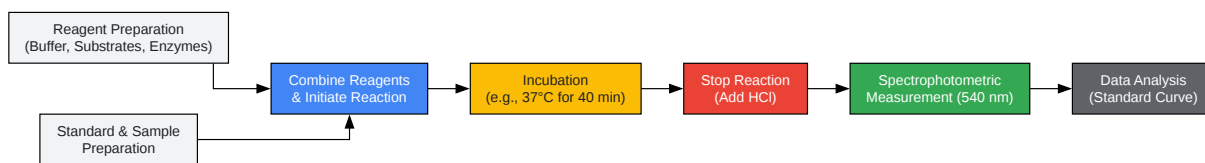
- 0.1 M Phosphate Buffer, pH 6.5
- o-Dianisidine
- Methanol
- Peroxidase (HRP)
- **Glucose Oxidase** (GOx)
- Glucose Standard Solution (e.g., 1 mg/mL)
- 6 N Hydrochloric Acid (HCl) as a stop solution
- Test tubes
- Water bath or incubator at 37°C

- Spectrophotometer

Procedure:

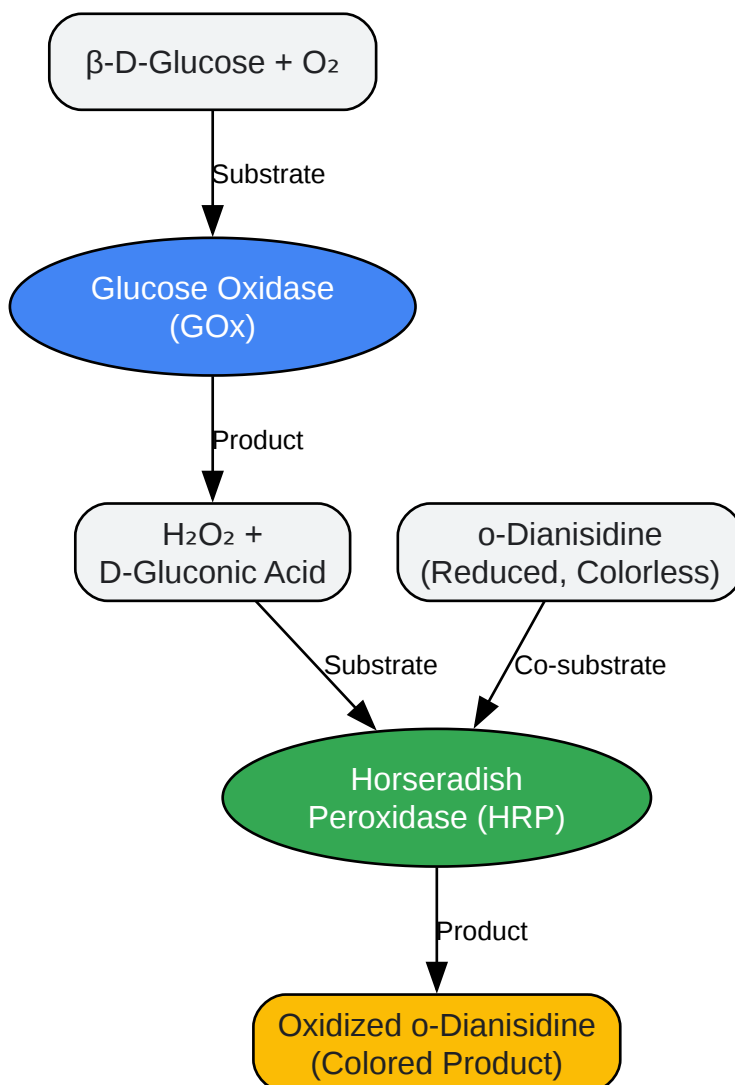
- Prepare the **Glucose Oxidase**-Peroxidase Reagent: Dissolve 25 mg of o-dianisidine in 1 mL of methanol. Add this to 49 mL of 0.1 M phosphate buffer (pH 6.5). Then, add 5 mg of peroxidase and 5 mg of **glucose oxidase** and mix until dissolved.[\[4\]](#) This reagent should be prepared fresh.
- Prepare Glucose Standards: Prepare a series of glucose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mL of a 1 mg/mL stock) in test tubes. Adjust the final volume of each to 1.0 mL with distilled water.[\[4\]](#)
- Prepare Samples: Add 0.5 mL of the sample to a test tube and add 0.5 mL of distilled water.
- Reaction Initiation: Add 1.0 mL of the **Glucose Oxidase**-Peroxidase Reagent to each standard and sample tube. Mix well.[\[4\]](#)
- Incubation: Incubate all tubes at 35-37°C for 40 minutes.[\[4\]](#)
- Stop the Reaction: Terminate the reaction by adding 2.0 mL of 6 N HCl to each tube.[\[4\]](#) This will also stabilize the color.
- Measurement: Read the absorbance of each tube at 540 nm against the blank (the "0" glucose standard).[\[4\]](#)
- Data Analysis: Plot a standard curve of absorbance versus glucose concentration for the standards. Use the standard curve to determine the glucose concentration in the samples.

Visualizations



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Caption: Endpoint assay experimental workflow.



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Caption: Biochemical reaction pathway.

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References

- 1. Glucose assay - Labster [theory.labster.com]
- 2. CN104237145A - Method for rapidly determining activity of glucose oxidase - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of glucose by glucose oxidase method - Carbohydrates | Laboratory Methodology [biocyclopedia.com]
- 5. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Glucose Oxidase Assay Using the o-Dianisidine Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7822160#glucose-oxidase-assay-using-o-dianisidine-method-protocol]

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